7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 1065094-06-5
Cat. No.: VC11629279
Molecular Formula: C11H8FNO3
Molecular Weight: 221.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1065094-06-5 |
|---|---|
| Molecular Formula | C11H8FNO3 |
| Molecular Weight | 221.18 g/mol |
| IUPAC Name | 7-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H8FNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | XRTWSLKZXAAWHK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)F |
Introduction
7-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a derivative of the quinoline family, which is known for its diverse biological activities. This compound features a quinoline backbone substituted with a fluorine atom at position 7, a methyl group at position 8, and a carboxylic acid functional group at position 3. The structure also includes a keto group at position 4, contributing to its chemical reactivity and potential pharmacological properties.
Structural Characteristics
The compound has the following molecular formula: C11H8FNO3. Its structure is defined by:
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A quinoline ring system.
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A fluorine atom at the 7th position, enhancing its electronic properties.
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A methyl group at the 8th position, which can influence lipophilicity.
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A carboxylic acid group at the 3rd position, providing acidic properties.
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A keto group at the 4th position, which is key for tautomeric stability.
The presence of these substituents makes it a promising scaffold for developing derivatives with enhanced biological activity.
Synthesis Overview
The synthesis of compounds in this class typically involves cyclization reactions using precursors such as aniline derivatives and malonic acid derivatives. The introduction of fluorine and methyl groups requires selective substitution reactions. General steps include:
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Formation of the quinoline core.
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Selective fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
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Methylation through alkylation reactions.
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Functionalization to introduce the carboxylic acid group.
Applications in Medicinal Chemistry
Compounds derived from quinolines, particularly those with fluorine substitutions, are widely studied for their pharmacological properties:
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Antibacterial Activity: Fluoroquinolones are well-known antibiotics targeting bacterial DNA gyrase and topoisomerase IV enzymes .
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Antitubercular Potential: Modifications on the quinoline scaffold have shown promise against Mycobacterium tuberculosis .
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Antifungal Properties: Substituted quinolines exhibit activity against fungal strains like Candida albicans .
The fluorine atom enhances membrane permeability and metabolic stability, while the carboxylic acid group aids in binding to biological targets.
Research Findings
Recent studies have highlighted several derivatives of this compound:
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Antimicrobial Studies: Substituted quinolines exhibit significant activity against Gram-positive and Gram-negative bacteria .
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Structure-Activity Relationships (SAR):
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Fluorine substitution increases potency due to its electron-withdrawing nature.
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Methyl groups enhance lipophilicity and bioavailability.
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Crystallographic Insights: The planar nature of the quinoline ring facilitates π–π stacking interactions in biological systems .
Future Directions
Research on this compound can focus on:
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Developing derivatives with improved pharmacokinetic profiles.
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Exploring its role as a precursor for synthesizing fluoroquinolone antibiotics.
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Investigating its potential as an anticancer agent due to its ability to intercalate with DNA.
This compound represents an important scaffold in medicinal chemistry due to its versatile functional groups and potential applications across various therapeutic areas.
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